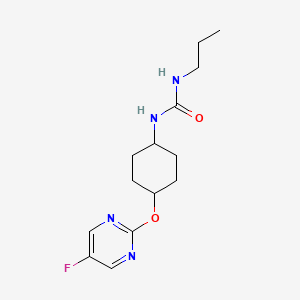

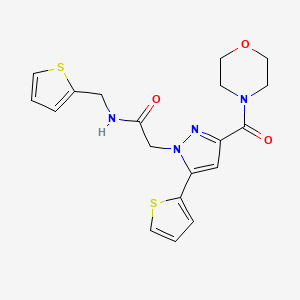

![molecular formula C24H24N6O2S B2559235 4-methyl-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-61-1](/img/structure/B2559235.png)

4-methyl-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

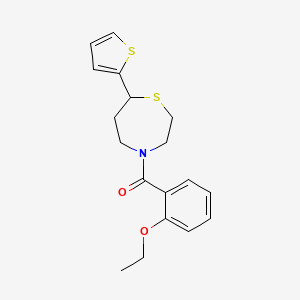

The compound “4-methyl-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is a complex organic molecule. It has a molecular formula of C23H22N2O2 and a molecular weight of 358.444 . It contains several functional groups, including a benzamide group, a triazole group, and a pyridazine group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the retrieved papers .Scientific Research Applications

Synthesis and Characterization

This compound is part of a broader category of heterocyclic compounds, particularly those containing the [1,2,4]triazolo[4,3-b]pyridazine moiety, known for their diverse biological activities. Studies have described the synthesis and characterization of related compounds, highlighting methodologies that could potentially apply to the synthesis of the compound .

Synthetic Pathways : Research has demonstrated the synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives through various chemical reactions involving intermediates such as aminoethylthio compounds and amidinophenoxy derivatives. These processes involve complex organic synthesis techniques, including condensation reactions, cyclization, and the use of specific reagents to introduce the triazolopyridazine moiety (Ilić et al., 2011; El‐Sayed et al., 2008).

Chemical Properties and Structure : The detailed structure and properties of these compounds are elucidated using various analytical and spectroscopic techniques, such as NMR, IR, and mass spectrometry. These methods confirm the chemical structure, including the presence of the [1,2,4]triazolo[4,3-b]pyridazine ring and its substitutions, which are crucial for the compound's biological activity and potential applications (Mohamed, 2021).

Potential Applications

While specific studies directly addressing the applications of "4-methyl-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide" were not found, research on related [1,2,4]triazolo[4,3-b]pyridazine derivatives provides insights into potential areas of interest:

Biological Activity : Compounds within this chemical class have been evaluated for various biological activities, including antiproliferative, antibacterial, and antifungal effects. Their potential as therapeutic agents, particularly in cancer treatment and as antimicrobial agents, is a significant area of research. The synthesis of these compounds aims to explore their utility in medical applications, leveraging their chemical structure for targeted biological effects (Šermukšnytė et al., 2022).

Pharmacological Tools : The exploration of [1,2,4]triazolo[4,3-b]pyridazine derivatives as pharmacological tools, particularly in understanding the role of specific biological pathways and as potential inhibitors of enzymes or receptors, highlights their importance in drug discovery and development. These compounds' unique structures make them suitable candidates for designing novel therapeutic agents with specific action mechanisms (Liscio et al., 2014).

properties

IUPAC Name |

4-methyl-N-[2-[6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O2S/c1-16-3-7-18(8-4-16)24(32)25-14-13-21-28-27-20-11-12-23(29-30(20)21)33-15-22(31)26-19-9-5-17(2)6-10-19/h3-12H,13-15H2,1-2H3,(H,25,32)(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHDJBCZAOXRCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

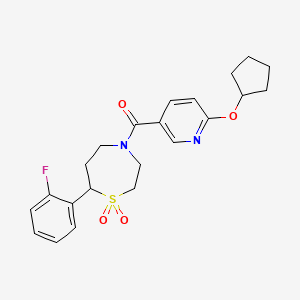

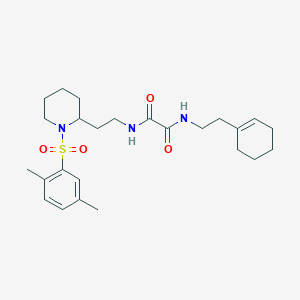

![4-(methoxymethyl)-1-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2559153.png)

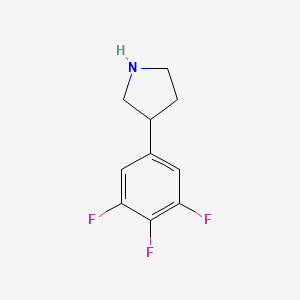

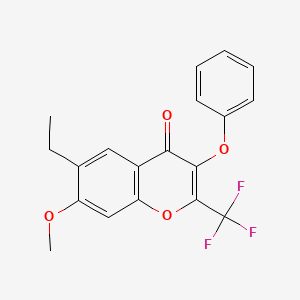

![N-(2-(1H-pyrrol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2559154.png)

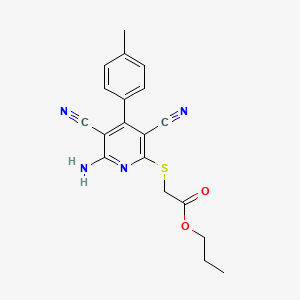

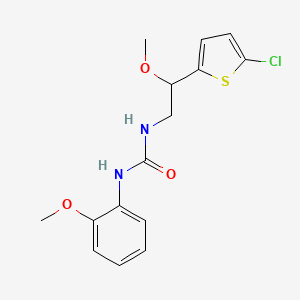

![2,4-Dimethyl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2559164.png)

![N-({1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2559167.png)

![1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2559168.png)